CypX vs. SAHA: HDAC Amidohydrolase Inhibitory Potency on FB188 HDAH
In a direct head-to-head fluorogenic HDAC amidohydrolase assay using FB188 HDAH, 3-cyclopentyl-N-hydroxypropanamide (CypX) demonstrated an IC50 of 0.29 μM, compared to 0.95 μM for suberoylanilide hydroxamic acid (SAHA, vorinostat) under identical conditions [1]. This represents a 3.3-fold greater inhibitory potency for CypX on the class 2 HDAC homolog.
| Evidence Dimension | HDAC amidohydrolase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.29 μM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 0.95 μM |
| Quantified Difference | 3.3-fold more potent (IC50 ratio: 0.95/0.29 = 3.28) |
| Conditions | Fluorogenic HDAC assay using Boc-Lys(ε-acetyl)-MCA substrate with FB188 HDAH (bacterial class 2 HDAC homolog); 250 mM NaCl, 250 μM EDTA, 15 mM Tris–HCl, 50 mM potassium phosphate buffer |
Why This Matters
A 3.3-fold difference in IC50 translates to significantly different working concentrations in biochemical assays, cell-based experiments, and crystallographic soaking protocols, making CypX the preferred choice when higher potency on class 2 HDAC homologs is required.
- [1] Riester D, Hildmann C, Schwienhorst A, Meyer-Almes FJ. An active site tyrosine residue is essential for amidohydrolase but not for esterase activity of a class 2 histone deacetylase-like bacterial enzyme. Biochem J. 2007;401(3):659-665. Table 2. doi:10.1042/BJ20061239 View Source
